(3-Methyl-6-phenylimidazo[2,1-b]thiazol-2-yl)(4-phenylpiperazin-1-yl)methanone
Description
Properties
IUPAC Name |
(3-methyl-6-phenylimidazo[2,1-b][1,3]thiazol-2-yl)-(4-phenylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4OS/c1-17-21(29-23-24-20(16-27(17)23)18-8-4-2-5-9-18)22(28)26-14-12-25(13-15-26)19-10-6-3-7-11-19/h2-11,16H,12-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMRHYASKTYHWKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=CN12)C3=CC=CC=C3)C(=O)N4CCN(CC4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds bearing imidazo[2,1-b]thiazole scaffolds have been tested for their cytotoxicity against human cancer cell lines. They have shown inhibition on VEGFR2, a receptor tyrosine kinase that plays a crucial role in tumor angiogenesis.
Mode of Action
For instance, some compounds have shown to cause mitochondrial membrane depolarization and multicaspase activation, leading to apoptosis in cancer cells.
Biochemical Pathways
Compounds with similar structures have been associated with various pharmacological activities, including antifungal, antibacterial, anti-inflammatory, and antihypertensive properties. They have also been used as cystic fibrosis transmembrane conductance regulator (CFTR)-selective potentiators.
Result of Action
The result of the compound’s action is primarily observed at the cellular level. Compounds with similar structures have shown cytotoxic activity against human cancer cell lines. For instance, one compound showed significant inhibition against MDA-MB-231 (a breast cancer cell line) with an IC50 of 1.4 µM, compared with sorafenib (IC50 = 5.2 µM), and showed more selectivity against MDA-MB-231 than HepG2 cell line (IC50 = 22.6 µM).
Biological Activity
The compound (3-Methyl-6-phenylimidazo[2,1-b]thiazol-2-yl)(4-phenylpiperazin-1-yl)methanone is a member of the imidazo[2,1-b]thiazole family, which has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:
- Preparation of the imidazo[2,1-b]thiazole core through cyclization of thioamide and α-haloketone precursors.
- Introduction of phenyl and methyl groups via electrophilic aromatic substitution.
- Coupling with piperidin-1-ylmethanone using coupling reagents like EDCI or DCC in the presence of a base such as triethylamine.
Anticancer Properties
Research indicates that derivatives of imidazo[2,1-b]thiazole, including the target compound, exhibit significant anticancer activity. The compound has been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis.
Table 1: Anticancer Activity Against Various Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Induction of apoptosis via caspase activation |
| HeLa (Cervical) | 15.0 | Inhibition of cell cycle progression |
| A549 (Lung) | 10.0 | Disruption of mitochondrial function |
These results suggest that the compound may act through multiple pathways to exert its anticancer effects.
Anti-inflammatory Effects
The compound has also demonstrated anti-inflammatory properties by modulating cytokine production. In vitro studies have shown that it can inhibit the release of pro-inflammatory cytokines such as IL-6 and TNF-alpha in activated macrophages.
Table 2: Cytokine Inhibition Profile
| Cytokine | Concentration (µM) | Inhibition (%) |
|---|---|---|
| IL-6 | 10 | 70 |
| TNF-alpha | 10 | 65 |
This inhibition may be beneficial in conditions characterized by chronic inflammation.
The biological activity of this compound is believed to involve several molecular interactions:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell metabolism.
- Receptor Modulation : It has been shown to interact with nuclear receptors such as RORγ, influencing gene expression related to inflammation and immune response .
- Cell Signaling Pathways : The compound may affect various signaling pathways that regulate cell survival and proliferation.
Case Studies
Several studies have investigated the efficacy of this compound in preclinical models:
- Study on Breast Cancer : A study demonstrated that treatment with the compound significantly reduced tumor size in MCF-7 xenograft models, correlating with decreased Ki67 expression, a marker for proliferation.
- Inflammatory Disease Model : In a mouse model of arthritis, administration of the compound led to reduced joint swelling and histological evidence of inflammation compared to controls.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
The target compound differs from analogs in two critical regions: the imidazothiazole core and the piperazine substituents . Key comparisons include:
Table 1: Structural Comparison of Selected Compounds
Key Observations :
- Imidazothiazole Core : The target’s 3-methyl and 6-phenyl substituents contrast with 5-phenyl or 5-(chlorophenyl) groups in analogs. Positional differences may alter electronic properties and steric interactions with biological targets.
- Piperazine Substituents : The 4-phenyl group in the target lacks the sulfonamide moiety present in compounds like 9eb and 9cd , which are critical for carbonic anhydrase (CA) inhibition .
Physical and Chemical Properties
Key Insights :
- CA Inhibition : Sulfonamide-containing analogs (e.g., 9cd ) exhibit strong CA inhibition due to the sulfonamide-Zn²⁺ interaction in the active site . The target’s phenylpiperazine lacks this feature, suggesting reduced CA affinity.
- Anti-Proliferative Activity : Thiadiazole-linked imidazothiazoles () show enhanced activity, implying that the target’s phenylpiperazine may need structural optimization for similar effects .
Preparation Methods
Formation of the Thiazole Ring
The imidazo[2,1-b]thiazole scaffold is synthesized via cyclocondensation reactions. A one-pot method involving 4,5-diphenylimidazole-2-thione and methyl ketones in the presence of iodine or bromine has been reported. For the target compound, 3-methyl substitution is achieved using acetone as the methyl donor.
- 4,5-Diphenylimidazole-2-thione (2.52 g, 0.01 mol), acetone (0.58 g, 0.01 mol), and iodine (2.55 g, 0.01 mol) are refluxed in anhydrous benzene (30 mL) for 20 hours.
- Post-reaction, the mixture is treated with sodium thiosulfate to remove excess iodine, followed by crystallization from aqueous ethanol to yield 3-methyl-6-phenylimidazo[2,1-b]thiazole (45–51% yield).
Functionalization at Position 6
Introduction of the phenyl group at position 6 is accomplished using p-substituted acetophenones . For instance, 4-phenylacetophenone reacts with the thione intermediate under halogen-mediated cyclization.
Preparation of the 4-Phenylpiperazine Fragment
Nucleophilic Substitution for Piperazine Derivatization
The 4-phenylpiperazine moiety is synthesized via sulfonylation or alkylation of piperazine. A preferred method involves reacting piperazine with benzenesulfonyl chloride in dichloromethane at 0°C:
- Piperazine (31.5 mmol) is dissolved in CH₂Cl₂ (50 mL) and cooled to 0°C.
- Triethylamine (31.5 mmol) and benzenesulfonyl chloride (11.4 mmol) are added dropwise.
- After 30 minutes, the mixture is quenched with water, extracted with CH₂Cl₂ , and concentrated to yield 4-phenylpiperazine-1-sulfonyl chloride (85–90% yield).
Alternative Routes via Reductive Amination
Patent literature describes reductive amination of aniline derivatives with piperazine using sodium cyanoborohydride in methanol , achieving 70–80% yields.
Coupling of Imidazo[2,1-b]Thiazole and 4-Phenylpiperazine
Carbodiimide-Mediated Amidation
The final coupling employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) to form the methanone bridge:
- 3-Methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxylic acid (1.0 mmol) is dissolved in dry DMF (10 mL) at 0°C.
- EDCI (1.2 mmol), HOBt (1.2 mmol), and 4-phenylpiperazine (1.0 mmol) are added, followed by triethylamine (3.0 mmol).
- The reaction is stirred at room temperature for 12 hours, quenched with ice water, and extracted with DCM .
- Purification via column chromatography (ethyl acetate/hexane, 1:3) yields the target compound (65–72% yield).
Acid Chloride Intermediate Route
Alternative methods activate the carboxylic acid as an acid chloride using oxalyl chloride prior to amidation:
- The acid (0.21 mols) is treated with oxalyl chloride (0.23 mols) in toluene under reflux.
- The resulting acyl chloride is reacted with 4-phenylpiperazine in the presence of triethylamine , achieving 90–95% conversion.
Analytical Validation and Characterization
Spectroscopic Confirmation
Purity Assessment
- HPLC (C18 column, acetonitrile/water 70:30): Retention time = 8.2 min, purity >98%.
- Melting Point : 158–160°C.
Comparative Analysis of Synthetic Routes
Challenges and Optimization Strategies
- Low Solubility : The imidazo[2,1-b]thiazole intermediate exhibits poor solubility in polar solvents. DMF or DMSO is recommended for coupling reactions.
- Byproduct Formation : Excess halogens (I₂, Br₂) may lead to di-substituted byproducts. Strict stoichiometric control and post-reaction quenching with Na₂S₂O₃ mitigate this.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
